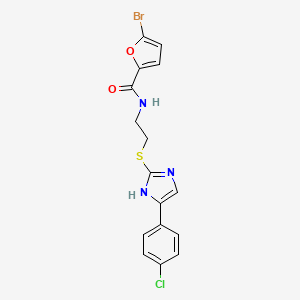

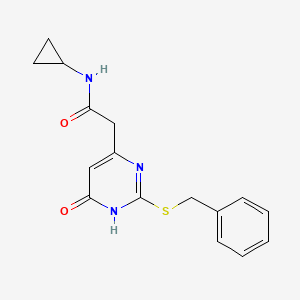

![molecular formula C10H15N3O2 B2508228 ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1695885-93-8](/img/structure/B2508228.png)

ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various reactions with nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives, including 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives, by treatment with reagents such as malononitrile and acetic anhydride . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of intramolecular hydrogen bonds, which can influence the overall conformation and stability of the molecule. For example, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate features intramolecular N-H...O bonds, which contribute to the planarity of the rings formed by these bonds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with different functional groups. For instance, the reaction of 3,5-diamino-4-phenylazo-pyrazoles with acetylacetone or ethyl acetoacetate yields corresponding pyrazolo[1,5-a]pyrimidine derivatives . Moreover, the reaction of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates with 2-aminopyrimidines results in the formation of carboxylic acids, which have been evaluated for their pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the substituents present on the heterocyclic ring. These properties can be determined through various spectroscopic methods, including IR, 1H-NMR, and mass spectrometry, as well as elemental analysis. For example, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on its spectral data . The physical properties, such as solubility and melting point, are not explicitly discussed in the provided papers but are typically determined experimentally for each new derivative synthesized.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has been utilized in the synthesis of various heterocyclic systems. For instance, Youssef et al. (2011) demonstrated its transformation into compounds with excellent biocidal properties against a range of bacteria and fungi (Youssef et al., 2011). Similarly, Sherif et al. (1993) showed its reactivity in producing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines (Sherif et al., 1993).

Biological Activities

This compound has been a key precursor in the development of novel compounds with biological importance. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives that exhibited potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Moreover, Şener et al. (2017) reported the synthesis of diazo dyes derived from pyrazolo[1,5-a]pyrimidine with notable antimicrobial and radical scavenging activities (Şener et al., 2017).

Synthesis of Other Heterocycles

Additionally, the versatility of ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate in synthesizing a variety of heterocycles has been explored. Al-Matar et al. (2010) used it in the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines (Al-Matar et al., 2010). Farag et al. (2008) reported its utility in creating new pyrimidine derivatives with antimicrobial properties (Farag et al., 2008).

Propiedades

IUPAC Name |

ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVVWAPTWJHEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NCCCN2N=C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

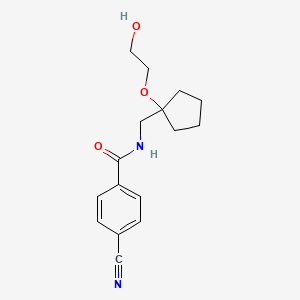

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)

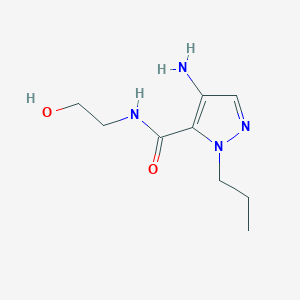

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)

![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)